molecular formula C6H8BNO3 B1603991 3-Methoxypyridine-2-boronic acid CAS No. 500707-34-6

3-Methoxypyridine-2-boronic acid

Cat. No.: B1603991
CAS No.: 500707-34-6
M. Wt: 152.95 g/mol
InChI Key: AGWPKYDCLMHNIE-UHFFFAOYSA-N
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Description

3-Methoxypyridine-2-boronic acid is an organoboron compound with the chemical formula C6H8BNO3. It is characterized by the presence of a methoxy group (-OCH3) and a boronic acid group (-B(OH)2) attached to a pyridine ring. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Mechanism of Action

Target of Action

3-Methoxypyridine-2-boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary target of this compound is the palladium catalyst, which facilitates the bond formation .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound transfers a formally nucleophilic organic group to the palladium catalyst . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key step in many synthetic pathways . This reaction allows for the connection of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of complex organic structures from simpler precursors .

Pharmacokinetics

It’s worth noting that the compound is soluble in methanol , which can impact its distribution and use in various reaction conditions.

Result of Action

The primary result of the action of this compound is the formation of a new carbon-carbon bond . This enables the synthesis of complex organic molecules from simpler precursors . The compound itself is incorporated into the final product, contributing to its structural complexity .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction typically requires mild and functional group tolerant conditions . Additionally, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability .

Comparison with Similar Compounds

Uniqueness: 3-Methoxypyridine-2-boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the methoxy group can also enhance its solubility and stability compared to other boronic acids .

Properties

IUPAC Name

(3-methoxypyridin-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO3/c1-11-5-3-2-4-8-6(5)7(9)10/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWPKYDCLMHNIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=N1)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627811
Record name (3-Methoxypyridin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500707-34-6
Record name (3-Methoxypyridin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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